![molecular formula C15H19N5OS2 B2518455 2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-21-3](/img/structure/B2518455.png)
2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound 2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic molecule that appears to be designed for biological activity, given the presence of a thiazolo[3,2-b][1,2,4]triazole core, which is a common scaffold in medicinal chemistry. The molecule includes a thiophene and a piperazine moiety, both of which are frequently found in drug-like compounds due to their favorable interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives were synthesized to study their activity as allosteric enhancers of the A1 adenosine receptor, with various substitutions at the thiophene C-5 position significantly affecting activity . Similarly, 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols were synthesized using a Michael addition reaction, and their biological activities were evaluated . These studies provide insight into the synthetic routes that could be employed for the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using experimental techniques such as FT-IR, Laser-Raman spectroscopy, and theoretical calculations including ab initio Hartree-Fock and density functional theory (DFT) . These analyses provide detailed information on the vibrational frequencies, geometric parameters, and electronic properties such as HOMO-LUMO energies, which are crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on similar molecules. For example, the synthesis of novel (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues involved condensation reactions, and their anticancer activity was evaluated . These studies suggest that the compound may also undergo similar reactions and could be tested for similar biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For instance, the melting points, IR and NMR spectra of 6-(α-amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols were characterized, and their biological activities were assessed . These properties are essential for the identification, characterization, and formulation of the compound for potential therapeutic use.
Scientific Research Applications
Synthesis and Biological Evaluation
Anti-Inflammatory Activity
Compounds similar to "2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized and evaluated for their anti-inflammatory activities. The research indicates that these compounds, particularly thiazolo[3,2-b]-1,2,4-triazole derivatives, show promising anti-inflammatory effects. Such studies contribute to understanding how structural variations of these molecules affect their biological activity and potential therapeutic applications (Tozkoparan et al., 1999).
Antimicrobial and Antifungal Properties
Thiazolidinone derivatives, including those related to the compound , have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests their potential utility in developing new antimicrobial agents. The exploration of these compounds' antimicrobial efficacy highlights the importance of chemical diversity in drug discovery (Patel et al., 2012).
Pesticidal Activities
Research into thiazolo[3,2-b][1,2,4]triazole derivatives has also extended into their pesticidal properties, particularly against mosquito larvae and phytopathogenic fungi. This indicates a potential avenue for developing new pesticides based on this chemical framework, offering an alternative to traditional pesticides with potentially unique modes of action (Choi et al., 2015).
Chemical Synthesis and Structural Analysis
Novel Compound Synthesis
The synthesis of novel compounds based on the thiazolo[3,2-b][1,2,4]triazole scaffold, including various derivatives, has been a significant focus of research. These studies not only expand the chemical space of this class of compounds but also contribute to the broader field of medicinal chemistry by providing new entities for biological evaluation and potential therapeutic use (Kohara et al., 2002).
Structural and Spectroscopic Analysis
Structural and spectroscopic analyses of compounds related to "2-Methyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol" provide insights into their molecular architecture and electronic properties. Such analyses are crucial for understanding the relationship between structure and activity, guiding the design of compounds with improved biological activities (Al-Omary et al., 2014).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the treatment of schizophrenia and related psychoses .
Mode of Action
It is known that similar compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-methyl-5-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS2/c1-10-16-15-20(17-10)14(21)13(23-15)12(11-4-3-9-22-11)19-7-5-18(2)6-8-19/h3-4,9,12,21H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCUMGOKVJTRPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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